molecular formula C11H13BrO4 B13987245 Methyl 2-(4-bromophenoxy)-3-methoxypropanoate

Methyl 2-(4-bromophenoxy)-3-methoxypropanoate

Cat. No.: B13987245
M. Wt: 289.12 g/mol
InChI Key: HIVDYKZQIRSLRV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is an organic compound with a complex structure that includes a bromophenyl group, a methoxy group, and a propanoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester typically involves the reaction of 4-bromophenol with 3-methoxypropanoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and ester groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is unique due to the presence of both the methoxy and ester groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and facilitate its interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 2-(4-bromophenoxy)-3-methoxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-14-7-10(11(13)15-2)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

HIVDYKZQIRSLRV-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OC)OC1=CC=C(C=C1)Br

Origin of Product

United States

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